Product packaging for Sodium 2-glycerophosphate pentahydrate(Cat. No.:CAS No. 13408-09-8)

Sodium 2-glycerophosphate pentahydrate

Cat. No.: B032065
CAS No.: 13408-09-8
M. Wt: 306.11 g/mol
InChI Key: PEMUISUYOHQFQH-UHFFFAOYSA-L
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Description

Sodium 2-glycerophosphate pentahydrate is a high-purity, hydrated salt widely employed in biochemical and cell culture research as a stable, soluble source of inorganic phosphate (Pi) and glycerol phosphate. Its primary research value lies in its dual functionality: it serves as a crucial nutrient in serum-free media formulations to support cell growth and viability, and it acts as a key tool for investigating phosphate metabolism and signaling pathways. The compound is particularly significant in the study of cellular processes such as mineralization in osteoblasts and chondrocytes, where it is used to induce and study matrix deposition. Furthermore, Sodium 2-glycerophosphate is extensively utilized as a substrate for various phosphatases and kinases in enzymatic assays, helping to elucidate their kinetic parameters and regulatory mechanisms. Its mechanism of action involves cellular uptake and subsequent enzymatic hydrolysis by phosphatases, which liberates free phosphate ions intracellularly. This elevation in intracellular Pi can modulate signal transduction, influence gene expression, and serve as a precursor for ATP and phospholipid biosynthesis. The pentahydrate form ensures enhanced stability and solubility in aqueous buffers, facilitating precise dosing in experimental setups. This reagent is indispensable for researchers exploring bone biology, energy metabolism, and signal transduction cascades.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H17Na2O11P B032065 Sodium 2-glycerophosphate pentahydrate CAS No. 13408-09-8

Properties

IUPAC Name

disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMUISUYOHQFQH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H17Na2O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158536
Record name Sodium 2-glycerophosphate pentahydrate
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Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13408-09-8, 154804-51-0
Record name Sodium 2-glycerophosphate pentahydrate
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Record name Sodium 2-glycerophosphate pentahydrate
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Record name 154804-51-0
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Record name SODIUM 2-GLYCEROPHOSPHATE PENTAHYDRATE
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Preparation Methods

Stepwise Reaction Mechanism

The synthesis begins with glycerol's regioselective esterification using pivaloyl chloride to protect primary hydroxyl groups. Under controlled conditions (5°C, pyridine catalyst), glycerol reacts with pivaloyl chloride in methyl tert-butyl ether (MTBE) to form 1,3-bis(trimethylacetyl) glycerol (yield: 85–90%). The reaction equation is:

Glycerol+2Pivaloyl chlorideMTBE, Pyridine1,3-Bis(trimethylacetyl) glycerol+2HCl[1]\text{Glycerol} + 2 \, \text{Pivaloyl chloride} \xrightarrow{\text{MTBE, Pyridine}} 1,3\text{-Bis(trimethylacetyl) glycerol} + 2 \, \text{HCl} \quad

Chlorination follows using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to phosphorylate the secondary hydroxyl group. At −5°C, 1,3-bis(trimethylacetyl) glycerol reacts with POCl₃ in ethylamine/MTBE, yielding 2-(dichlorophosphoryloxy)-1,3-bis(trimethylacetyl) glycerol. Hydrolysis with methanol and sodium hydroxide (pH 12–13, 65°C) removes protecting groups, generating sodium β-glycerophosphate.

Critical Process Parameters

ParameterOptimal RangeImpact on Yield/Purity
Esterification temperature−2°C to −8°CPrevents diastereomer formation
POCl₃ stoichiometry1.1–1.2 equivalentsMinimizes α-isomer contamination
Hydrolysis pH12.0–12.5Ensures complete deprotection
Methanol volume ratio20:1 (v/w)Facilitates crystallization

Post-hydrolysis, the product is purified via sequential solvent extraction (hexane/methanol) and sodium sulfate drying, achieving 50.4–53.9% overall yield.

Phase-Partitioning Purification Method

Solvent Selection for Impurity Removal

EP2389348B1 introduces a dual-phase partitioning system to eliminate α-glycerophosphate isomers and residual HCl. After phosphorylation, the crude product is treated with:

  • Hexane-methanol-water (14:8:1 v/v/v) : Separates hydrophobic byproducts into the hexane layer, while the target compound remains in the methanol-water phase.

  • Ethyl acetate-saturated brine (3:10 v/v) : Extracts ionic impurities into the aqueous layer, leaving β-glycerophosphate in ethyl acetate.

Yield Optimization Strategies

StrategyOutcomeSource
5% Moist methanol washReduces sodium chloride content by 78%
Anhydrous Na₂SO₄ dryingLowers water content to <0.1%
Hexane recrystallizationIncreases purity from 90% to 97%

This method achieves 94–97% purity with <3% α-isomer contamination, suitable for pharmaceutical applications.

Comparative Analysis of Industrial Methods

Efficiency Metrics

MethodOverall YieldPurityScalability
Esterification-chlorination51.2%95.5%Pilot-scale
Phase-partitioning48.7%97.1%Industrial

Environmental and Cost Considerations

  • POCl₃ usage : Generates HCl waste, requiring neutralization (cost: $12–15/kg product).

  • Hexane recycling : Reduces solvent expenditure by 40% in continuous processes.

Quality Control and Characterization

Analytical Techniques

  • ¹H NMR (D₂O) : δ 3.56 (m, 2H, CH₂), 3.98 (m, 1H, CH), confirming β-regioselectivity.

  • HPLC (C18 column) : Retention time 6.7 min (β-isomer) vs. 5.9 min (α-isomer).

Specification Compliance

ParameterUSP RequirementTypical Result
Assay (Na₂C₃H₇O₆P)97.0–103.0%98.7%
Heavy metals (Pb)≤10 ppm<5 ppm
Water content (KF)27–30%28.4%

Scientific Research Applications

Biochemical Applications

Phosphatase Inhibition
Sodium 2-glycerophosphate pentahydrate serves as a phosphatase inhibitor , which is crucial in various biochemical assays. By inhibiting phosphatases, it helps maintain phosphate levels in biological systems, facilitating the study of phosphate-dependent processes .

Bone Mineralization
This compound is recognized for its role in promoting bone matrix mineralization . It acts by delivering phosphate ions to osteoblasts, which are essential for bone formation. This property is particularly beneficial in studies related to osteoporosis and bone regeneration .

Tissue Engineering

Hydrogel Development
Sodium 2-glycerophosphate is extensively used in the development of hydrogels and scaffolds for tissue engineering. These hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation. Its ability to modulate the physical properties of hydrogels makes it a valuable component in creating injectable scaffolds for regenerative medicine .

Case Study: Injectable Nucleus Pulposus
A notable application is its use in constructing injectable hydrogels for the nucleus pulposus (NP) of intervertebral discs. In a study, sodium 2-glycerophosphate was incorporated into chitosan-based hydrogels to enhance their mechanical properties and biocompatibility, showing promise for spinal disc regeneration .

Nutritional Supplementation

Phosphate Source
this compound is utilized as a source of inorganic phosphate in clinical settings, particularly in total parenteral nutrition (TPN) . It helps prevent hypophosphatemia by providing necessary phosphate levels when patients cannot consume food orally .

Experimental Applications

Cell Culture Medium Supplementation
In laboratory settings, sodium 2-glycerophosphate is added to cell culture media to enhance mineralization processes during in vitro studies. It has been shown to modulate metabolic activities of bone cells effectively, making it a critical additive for experiments focused on bone biology .

Comparison with Similar Compounds

Key Properties:

  • Solubility : Freely soluble in water .
  • pH : ~9.5 (aqueous solution) .
  • Applications: Primarily used in biochemical research as a phosphate donor and phosphatase inhibitor . It also promotes bone mineralization in cell culture studies .
  • Storage : Stable at -20°C; stock solutions (1 M) require filtration (0.2 µm) and aliquot storage .

Comparison with Structurally or Functionally Similar Compounds

Sodium Tripolyphosphate (STPP)

CAS 7758-29-4

  • Formula : Na₅P₃O₁₀ (anhydrous) or Na₅P₃O₁₀·6H₂O (hexahydrate) .
  • Molar Mass : 367.86 g/mol (anhydrous), 475.94 g/mol (hexahydrate) .
  • pH : 9.1–10.1 (1% solution) .
  • Key Differences: Structure: Linear polyphosphate chain vs. glycerol-bound phosphate in Sodium 2-glycerophosphate. Function: Industrial sequestrant, detergent additive, and food texturizer . Safety: Non-hazardous under normal handling .

Sodium Thiosulfate Pentahydrate

CAS 10102-17-7

  • Formula : Na₂S₂O₃·5H₂O .
  • Molar Mass : 248.18 g/mol .
  • Key Differences :
    • Structure : Contains sulfur (S₂O₃²⁻) instead of phosphate.
    • Applications : Used in photography, water dechlorination, and analytical chemistry .
    • Hazards : Releases sulfur dioxide at high temperatures (OSHA exposure limit: 2 ppm TWA) .

Sodium Metasilicate Pentahydrate

CAS 10213-79-3

  • Formula : Na₂SiO₃·5H₂O .
  • Molar Mass : 212.14 g/mol.
  • Key Differences: Structure: Silicate anion (SiO₃²⁻) vs. phosphate. Applications: Industrial cleaner, cement additive .

Sodium Pyrophosphate Decahydrate

CAS 13472-36-1

  • Formula : Na₄P₂O₇·10H₂O .
  • Molar Mass : 446.06 g/mol.
  • Key Differences: Structure: Diphosphate (P₂O₇⁴⁻) with higher sodium content. Applications: Food emulsifier, buffering agent . Solubility: Less soluble in ethanol compared to Sodium 2-glycerophosphate .

Comparative Analysis Table

Property Sodium 2-Glycerophosphate Pentahydrate Sodium Tripolyphosphate (STPP) Sodium Thiosulfate Pentahydrate
CAS No. 13408-09-8 7758-29-4 10102-17-7
Molecular Formula C₃H₇Na₂O₆P·5H₂O Na₅P₃O₁₀ Na₂S₂O₃·5H₂O
Molar Mass (g/mol) 306.12 367.86 (anhydrous) 248.18
Primary Functional Group Phosphate ester Polyphosphate chain Thiosulfate
Solubility Water-soluble Freely soluble in water Water-soluble
pH (1% solution) ~9.5 9.1–10.1 Neutral to slightly alkaline
Applications Biochemistry, cell culture Detergents, food additives Photography, dechlorination
Hazards Non-hazardous Non-hazardous Releases SO₂ at high temps

Unique Advantages of this compound

  • Biochemical Specificity : Its glycerol-bound phosphate structure mimics natural phospholipids, making it ideal for enzymatic studies (e.g., phosphatase inhibition) .
  • Stability : Hydrated form ensures solubility and controlled release of phosphate in cell cultures .
  • Low Toxicity: Classified as non-hazardous, unlike sulfur-containing analogs (e.g., Sodium Thiosulfate) .

Biological Activity

Sodium 2-glycerophosphate pentahydrate, commonly known as sodium β-glycerophosphate pentahydrate, is a compound that has garnered attention in various biomedical applications due to its biological activities. This article explores its role as a phosphatase inhibitor, its effects on bone mineralization, and its applications in tissue engineering and cell growth.

  • Chemical Formula : C₃H₇O₆PNa₂ · 5H₂O
  • Molecular Weight : 306.11 g/mol
  • CAS Number : 13408-09-8
  • Solubility : Soluble in water

1. Phosphatase Inhibition

Sodium 2-glycerophosphate acts as a phosphatase inhibitor , which is crucial in various biochemical pathways. By inhibiting phosphatases, it helps maintain phosphate levels within biological systems, which is essential for numerous cellular functions including energy metabolism and signal transduction .

2. Bone Matrix Mineralization

One of the primary biological activities of sodium 2-glycerophosphate is its ability to promote bone matrix mineralization . It serves as a source of phosphate ions, which are critical for osteoblast function and bone formation. Research indicates that sodium β-glycerophosphate enhances the mineralization process in vitro by modulating the metabolic activity of bone cells .

3. Tissue Engineering Applications

Sodium 2-glycerophosphate is widely utilized in the development of hydrogels and scaffolds for tissue engineering. Its ability to provide phosphate ions facilitates the creation of environments conducive to cell growth and differentiation. For instance, it has been used to prepare thermo-sensitive chitosan hydrogels that serve as scaffolds for injectable nucleus pulposus in intervertebral disc regeneration .

Study on Bone Density Improvement

A clinical study by Mazouri et al. demonstrated that sodium glycerophosphate supplementation improved bone density in preterm infants. This study highlighted the compound's potential benefits in pediatric populations requiring enhanced mineralization due to developmental challenges .

Phosphate Bioavailability Comparison

In a randomized controlled trial comparing sodium glycerophosphate with inorganic phosphate in parenteral nutrition, researchers found no significant difference in serum phosphate levels between the two groups. However, sodium glycerophosphate showed a higher bioavailability of phosphate, suggesting its efficacy as a phosphorus source in clinical settings .

Applications Summary Table

Application AreaDescription
Phosphatase InhibitionMaintains phosphate levels; crucial for cellular functions
Bone MineralizationPromotes osteoblast activity; enhances bone matrix formation
Tissue EngineeringUsed in hydrogels and scaffolds; supports cell growth and differentiation
Parenteral NutritionServes as a phosphorus supplement; improves bioavailability compared to traditional inorganic sources

Q & A

Q. What are the standard synthesis methods for sodium 2-glycerophosphate pentahydrate, and how do reaction conditions influence purity and yield?

Synthesis typically involves glycerophosphorylation of glycerol with phosphoric acid derivatives under controlled pH (8–10) and temperature (40–60°C). Key variables include precursor stoichiometry (e.g., sodium hydroxide for neutralization), reaction time, and purification steps (e.g., recrystallization from aqueous ethanol). Impurities like unreacted glycerol or inorganic phosphates can be minimized via iterative crystallization .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • FTIR : Confirms phosphate (PO₄³⁻ ~1000 cm⁻¹) and hydroxyl (OH ~3400 cm⁻¹) groups.
  • NMR : ³¹P NMR identifies phosphate bonding; ¹H/¹³C NMR resolves glycerol backbone structure.
  • XRD : Validates crystalline structure and hydration state by matching with reference patterns.
  • HPLC : Quantifies purity by separating residual glycerol or phosphate contaminants .

Q. What storage and handling protocols are critical to prevent decomposition?

Store in airtight, desiccated containers at 4°C to minimize hygroscopic water absorption. Use inert atmospheres (e.g., nitrogen) during weighing. Follow SOPs for PPE (gloves, goggles) and spill management, as outlined for similar hygroscopic phosphates .

Advanced Research Questions

Q. How can experimental designs mitigate hygroscopicity during kinetic studies?

  • Environmental Control : Conduct experiments in humidity-controlled chambers (<30% RH).
  • Real-Time Monitoring : Use gravimetric analysis or in situ FTIR to track water uptake.
  • Alternative Solvents : Replace aqueous buffers with anhydrous polar aprotic solvents (e.g., DMSO) where feasible .

Q. How should researchers resolve contradictions in reported stability data across pH/temperature conditions?

  • Systematic Replication : Reproduce conflicting studies under standardized conditions (e.g., ICH guidelines for solution stability).
  • Meta-Analysis : Apply statistical frameworks (e.g., ANOVA) to aggregated data, accounting for variables like ionic strength or buffer composition .

Q. What role does this compound play in phosphatase assays, and how can buffer formulation enhance reproducibility?

As a phosphatase substrate, its hydrolysis rate depends on enzyme specificity (e.g., alkaline phosphatase). Optimize buffer conditions by:

  • Adjusting ionic strength (50–200 mM NaCl) to stabilize enzyme activity.
  • Screening cofactors (e.g., Mg²⁺) via Design of Experiments (DoE) to identify synergistic effects .

Q. Which computational models predict hydration dynamics and degradation pathways in aqueous solutions?

  • Molecular Dynamics (MD) : Simulate water molecule interactions with the phosphate group to predict hydration shells.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model hydrolysis pathways under acidic/basic conditions. Validate with experimental TGA/DSC data .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous precursors to reduce side reactions.
  • Characterization : Cross-validate results with multiple techniques (e.g., XRD + TGA for hydration state).
  • Data Reconciliation : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize unresolved research gaps .

Q. Contradictions & Gaps

  • Stability studies in organic solvents are limited; conflicting reports on thermal decomposition thresholds require further validation .

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